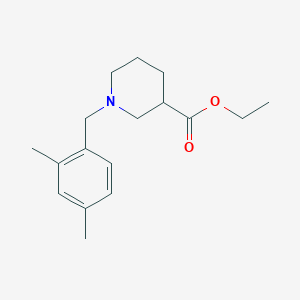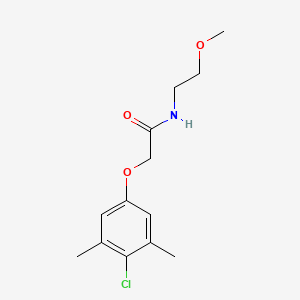![molecular formula C13H17Cl2NO B4960353 N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine, commonly known as DCPIB, is a potent and selective inhibitor of volume-regulated anion channels (VRACs). VRACs are a type of ion channel that are activated by cell swelling and play a crucial role in the regulation of cell volume and homeostasis. DCPIB has been extensively studied for its ability to modulate VRAC activity and has shown potential as a therapeutic target for a variety of diseases.
Mécanisme D'action
DCPIB inhibits VRAC activity by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cell swelling, thereby reducing the flow of anions across the cell membrane. This reduction in anion flow can have a variety of effects on cell function, including changes in cell volume, membrane potential, and ion homeostasis.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects on cells. These effects include changes in cell volume, membrane potential, and ion homeostasis. DCPIB has also been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. These effects can have a variety of downstream effects on cell function, including changes in cell proliferation, apoptosis, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
DCPIB has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine, which allows for precise modulation of channel activity. Another advantage is its stability and solubility in aqueous solutions, which allows for easy administration to cells and tissues. However, one limitation is its potential off-target effects on other ion channels, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on DCPIB. One direction is the development of more potent and selective VRAC inhibitors, which could have potential therapeutic applications for a variety of diseases. Another direction is the investigation of the role of N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine in physiological processes such as cell proliferation and apoptosis. Additionally, the potential off-target effects of DCPIB on other ion channels should be further explored to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
DCPIB can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenol with butylbromide, followed by the reaction with propenylamine. Other methods include the reaction of 3,4-dichlorophenol with 4-chlorobutyryl chloride, followed by the reaction with propenylamine. These methods have been optimized to produce high yields of DCPIB with high purity.
Applications De Recherche Scientifique
DCPIB has been extensively studied for its ability to modulate VRAC activity. N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine are involved in a variety of physiological processes, including cell volume regulation, cell proliferation, and cell death. DCPIB has been shown to inhibit N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine in a variety of cell types, including cancer cells, neurons, and cardiac myocytes. DCPIB has also been shown to have potential as a therapeutic target for diseases such as cancer, stroke, and epilepsy.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-2-7-16-8-3-4-9-17-11-5-6-12(14)13(15)10-11/h2,5-6,10,16H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZWDVBKLDTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)

![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)

![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


